5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents may include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities .
Biology and Medicine: Pyridopyrimidine derivatives, including 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one, have shown potential as antiproliferative agents, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors .
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action for 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[3,4-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, which may enhance its biological activity and chemical stability compared to other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C8H4Cl2FN3O |
---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
5,7-dichloro-8-fluoro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H4Cl2FN3O/c1-2-12-5-3(8(15)13-2)6(9)14-7(10)4(5)11/h1H3,(H,12,13,15) |
InChI Key |
KUNCTXITSPCFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.